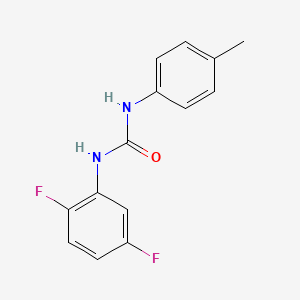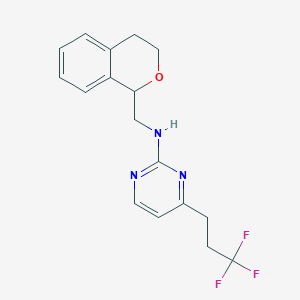![molecular formula C19H15ClFN3O2 B5298268 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B5298268.png)
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation, and MMP-9, a protein that is involved in cancer cell invasion.
Biochemical and Physiological Effects
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide has been shown to have a variety of biochemical and physiological effects. This compound has been found to reduce inflammation, inhibit cancer cell growth, and have antibacterial activity. Additionally, this compound has been found to have minimal toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide in lab experiments is its unique mechanism of action. This compound has the potential to be developed into new drugs that target specific enzymes and proteins. However, a limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide. One direction is to further investigate its mechanism of action and identify specific enzymes and proteins that are targeted by this compound. Another direction is to explore its potential as a treatment for various diseases, including cancer, inflammation, and bacterial infections. Additionally, future research could focus on developing new drugs based on the structure of this compound that have improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide involves a multi-step process that requires careful attention to detail. The first step involves the synthesis of 3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinecarboxylic acid, which is then converted to 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide through a series of chemical reactions. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide has been studied extensively for its potential therapeutic applications. This compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to have antibacterial activity against various strains of bacteria.
Propiedades
IUPAC Name |
2-[3-(3-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c1-12(19(26)22-17-8-3-2-7-15(17)21)24-18(25)10-9-16(23-24)13-5-4-6-14(20)11-13/h2-12H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFSFALSXXWVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)N2C(=O)C=CC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine](/img/structure/B5298189.png)
![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5298195.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5298200.png)

![2-[5-[3-(1H-pyrazol-1-yl)benzoyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5298223.png)
![4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5298225.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5298228.png)


![1-(4-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298245.png)
![5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298252.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B5298260.png)
![5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5298275.png)
![N-[3-(3,9-diazaspiro[5.5]undec-3-yl)-3-oxopropyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B5298278.png)